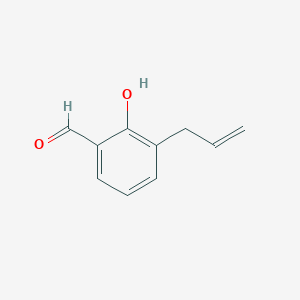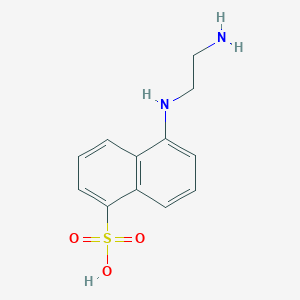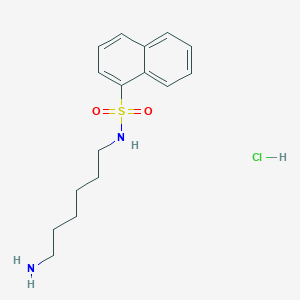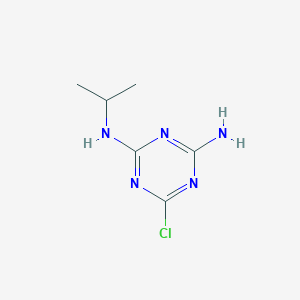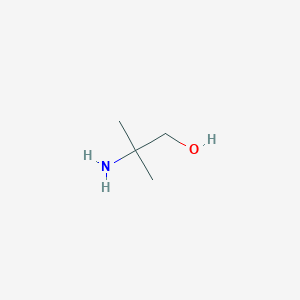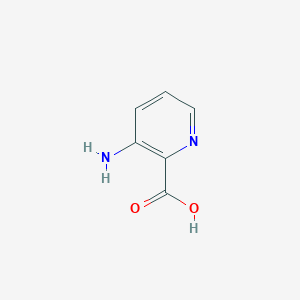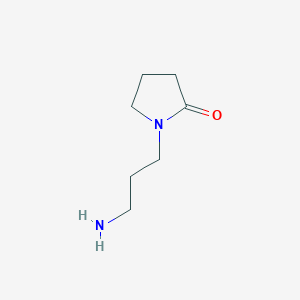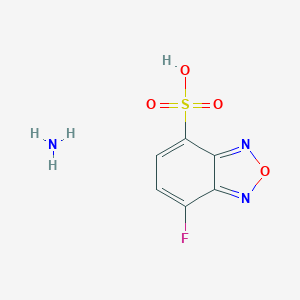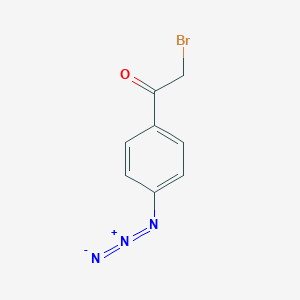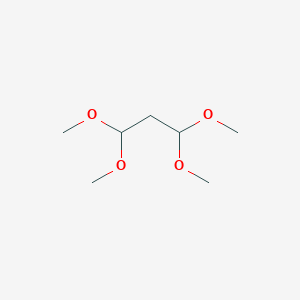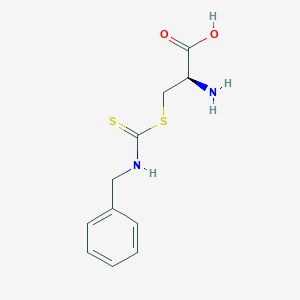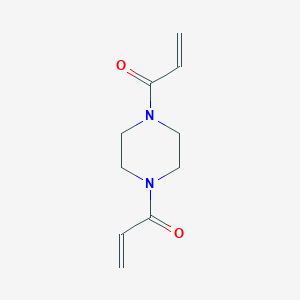
1,4-ジアクリロイルピペラジン
説明
Synthesis Analysis
The synthesis of piperazine derivatives often involves complex organic reactions. For example, the synthesis of diastereomerically pure 1,4,5-substituted-2-oxopiperazines on solid-phase was reported, showcasing a strategy based on reductive alkylation followed by acylation and stereoselective intramolecular cyclization, leading to pure 2-oxopiperazine derivatives (Khan, Cano, & Balasubramanian, 2002).
Molecular Structure Analysis
X-ray diffraction and computational studies have been pivotal in determining the molecular and crystal structures of piperazine derivatives. For instance, the crystal and molecular structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, a model compound, was elucidated through X-ray diffractometer data, revealing a flattened-chair conformation for the piperazine ring (Bassi & Scordamaglia, 1977).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, indicating their versatility in synthetic chemistry. For example, triazene derivatives of (1,x)-diazacycloalkanes have been synthesized, demonstrating the reactivity of piperazine rings towards diazonium salts to form 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines, characterized by IR, NMR spectroscopy, and high-resolution mass spectrometry (LittleVanessa Renee, TingleyReid, & VaughanKeith, 2014).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. Studies like those on the molecular structure of 1:1 complexes of 1,4-dimethylpiperazine di-betaine with l-tartaric acid provide insights into the hydrogen bonding and crystal packing, influencing the material's physical properties (Dega‐Szafran, Katrusiak, & Szafran, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and the ability to form complexes, define the applications of piperazine derivatives. For instance, the synthesis and structure of 1,4-dipiperazino benzenes highlight the chemical versatility and potential of piperazine-based structures in mimicking peptide helices and in material science applications (Maity & König, 2008).
科学的研究の応用
抗菌性ポリマー
1,4-ジアクリロイルピペラジンは、ピペラジン系抗菌性ポリマーの合成に使用されています . これらのポリマーは、病原性微生物によって引き起こされる致死率を抑制する効果があり、バイオメディカル分野、医療製品、水浄化システム、食品包装など、さまざまな分野で役立っています .
創薬
ピペラジンは、化学式C4H10N2の6員環複素環化合物であり、創薬において重要な構造モチーフです . ピペラジンは、痛風や腸感染症などのさまざまな疾患の治療に使用されてきました . ピペラジン部分を修飾することで得られた分子は、抗生物質、抗がん剤、抗菌剤、抗精神病薬、抗うつ薬など、さまざまな状態の治療に使用されてきました .
抗菌薬
1,3,4-チアゾールと1,2,4-トリアゾールと結合した新規N、N'-二置換ピペラジンを調製し、その抗菌活性を試験しました . 結果は、試験した化合物がグラム陰性菌株、特にE. coli に対して有意な抗菌活性を示したことを示しています。
エノイルレダクターゼ阻害剤
合成された5,5'-(ピペラジン-1,4-ジイル)ビス(1,3,4-チアゾール-2-チオール)1を前駆体として選択し、1,4-ビス(5-ヒドラジニル-1,3,4-チアゾール-2-イル)ピペラジン2と1,4-ビス(5-クロロ-1,3,4-チアゾール-2-イル)ピペラジン3を得ました . これらの化合物は、E. coli のエノイルレダクターゼアミノ酸の活性部位にドッキングさせた場合、-6.1090〜-9.6184kcal/molの非常に良いスコアを示しました。
DNA & RNA抽出キットおよび試薬
1,4-ジアクリロイルピペラジンは、DNA & RNA抽出キットおよび試薬の合成に使用されています <svg class="icon" height="16" p-id
作用機序
Target of Action
1,4-Diacryloylpiperazine (DAP) is primarily used as a crosslinker in polyacrylamide gels . Its primary targets are the acrylamide molecules in the gel. The role of DAP is to provide the gel with increased physical strength and improved separation and detection of proteins .
Mode of Action
DAP interacts with its targets (acrylamide molecules) through a process known as crosslinking. This involves the formation of covalent bonds between the acrylamide molecules, thereby creating a three-dimensional network of interconnected molecules. This interaction results in increased physical strength of the gel, allowing it to withstand the electrophoretic process without breaking or deforming .
Biochemical Pathways
The primary biochemical pathway involved in the action of DAP is the polymerization of acrylamide in the presence of a crosslinker. This process is initiated by free radicals, which are typically generated by the decomposition of a chemical initiator. The free radicals react with the acrylamide and DAP molecules, leading to the formation of a polyacrylamide gel. The crosslinking action of DAP results in a three-dimensional network structure within the gel, which affects the migration of proteins during electrophoresis .
Result of Action
The result of DAP’s action is the formation of a robust polyacrylamide gel with improved protein separation and detection capabilities. The crosslinked structure of the gel allows for the effective separation of proteins based on their size during electrophoresis. This makes DAP an essential reagent in various biochemical and molecular biology applications, including protein electrophoresis and DNA sequencing .
Action Environment
The action of DAP is influenced by several environmental factors. The pH and temperature of the polymerization reaction can affect the efficiency of crosslinking. Additionally, the concentration of DAP in the reaction mixture can influence the degree of crosslinking and, consequently, the physical properties of the resulting gel . Therefore, careful control of these environmental factors is crucial for optimal gel formation and performance.
特性
IUPAC Name |
1-(4-prop-2-enoylpiperazin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-9(13)11-5-7-12(8-6-11)10(14)4-2/h3-4H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERHJBPPDGHCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212834 | |
| Record name | Diacrylylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6342-17-2 | |
| Record name | 1,4-Bis(acryloyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6342-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacrylylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6342-17-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6342-17-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diacrylylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,4-diacryloylpiperazine contribute to the properties of the resulting polymers?
A1: 1,4-Diacryloylpiperazine possesses two acryloyl groups, making it a bifunctional monomer. [] These groups can react with amines or alcohols, leading to the formation of amide or ester linkages, respectively. This bifunctionality allows 1,4-diacryloylpiperazine to act as a crosslinker, contributing to the formation of polymeric networks. The resulting poly(amido-amine)s and poly(ester-amine)s exhibit polyelectrolyte behavior, suggesting the presence of charged groups within the polymer structure. [] This behavior is likely influenced by the piperazine ring incorporated into the polymer backbone.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



